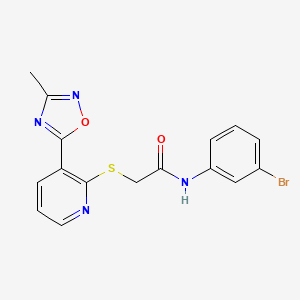
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN5O2S, with a molecular weight of approximately 436.35 g/mol. The compound features a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole : The precursor 3-methyl-1,2,4-oxadiazole is synthesized using appropriate reagents like hydrazine derivatives and carboxylic acids.
- Thioether Formation : The thioether linkage is formed by reacting the oxadiazole with a suitable thiol compound.
- Final Acetamide Coupling : The final product is obtained through acetamide formation with an amine component.
Antimicrobial Activity
Research has shown that compounds containing thioacetamide and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| N-(3-bromophenyl)-2-thioacetamide | E. coli | 12.5 |
| N-(3-bromophenyl)-1,2,4-triazole | S. aureus | 15.0 |
Anticancer Activity
The compound has also been evaluated for anticancer activity against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it can inhibit the proliferation of cancer cells effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated several thioacetamide derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among them, compounds similar to the target compound showed promising results with IC50 values ranging from 1.35 to 4.00 µM .
- Anticancer Evaluation : Another research focused on the anticancer potential of oxadiazole derivatives indicated that modifications at the aryl ring significantly influenced the activity against HepG2 cells. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .
Structure–Activity Relationship (SAR)
The SAR studies highlight that the presence of specific substituents on the aromatic rings significantly affects biological activity:
- Electron-donating groups (e.g., -CH₃) enhance activity.
- Electron-withdrawing groups (e.g., -Br) tend to reduce potency.
特性
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQGQTXFRZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













